1-甲基甲苯咪唑

描述

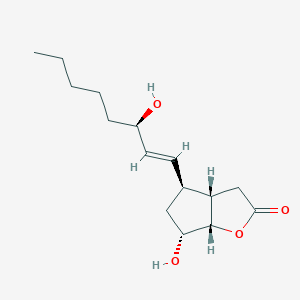

1-Methyl Mebendazole is a derivative of Mebendazole, an anthelmintic drug used to treat parasitic infections caused by worms . It is a white to pale yellow crystalline powder that is soluble in ethanol and methanol .

Synthesis Analysis

Mebendazole hydrochloride, a new stable salt of mebendazole (MBZ), has been synthesized and characterized . It can easily be obtained from recrystallization of forms A, B, or C of MBZ in diverse solvents with the addition of hydrochloric acid solution .

Molecular Structure Analysis

The crystal structure of a new salt, MBZ M, shows a two–dimensional array consisting of MBZ molecules and mesylate ions with further development of the three–dimensional packing via intermolecular H–bonds involving the water molecules .

Chemical Reactions Analysis

The thermal study on MBZ·HCl indicates that the compound is stable up to 160°C approximately . Decomposition occurs in four steps. In the first step, the HCl group is eliminated, and after that, the remaining MBZ polymorph A decomposes in three steps .

科学研究应用

脑癌治疗

1-甲基甲苯咪唑已被重新用于治疗脑癌 . 研究表明,它可以通过靶向与细胞增殖、凋亡或侵袭/迁移相关的信号通路,或通过增加胶质瘤细胞对传统化疗或放射治疗的敏感性,来抑制胶质瘤的恶性进展 .

多种癌症治疗

几个临床前模型和正在进行的临床试验正在探索1-甲基甲苯咪唑在多种癌症中的疗效,包括急性髓性白血病、脑癌、口咽鳞状细胞癌、乳腺癌、胃肠道癌、肺癌、肾上腺皮质癌、前列腺癌以及头颈癌 .

乳腺癌治疗

研究表明,1-甲基甲苯咪唑可以破坏乳腺癌细胞中缺氧诱导因子1和2的转录活性 . 这表明它可以用作化疗药物,以及阻断促进化疗耐药的缺氧诱导表型 .

微管破坏

据报道,1-甲基甲苯咪唑的作用机制之一是微管破坏 . 这会导致细胞分裂和生长的抑制,从而减少肿瘤生长。

抑制血管生成

据报道,1-甲基甲苯咪唑可以抑制血管生成 . 血管生成是指从已有血管中形成新血管的过程。通过抑制这一过程,该药物可以阻止营养物质供应给肿瘤,从而抑制肿瘤生长。

促进细胞凋亡

据报道,1-甲基甲苯咪唑的另一个作用机制是促进细胞凋亡 . 细胞凋亡是细胞程序性死亡的过程。通过促进这一过程,该药物可以导致癌细胞死亡。

维持干细胞特性

据报道,1-甲基甲苯咪唑可以维持干细胞特性 . 这意味着它可以帮助维持细胞的干细胞特性,这在某些治疗环境中可能是有益的。

克服化疗耐药性

1-甲基甲苯咪唑已证明与不同的化疗药物具有协同作用,可以克服对顺铂、替莫唑胺以及含蒽环类或吉西他滨的抗HER2缀合物的化疗耐药性

作用机制

Target of Action

1-Methyl Mebendazole, a derivative of the anthelmintic drug Mebendazole, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are crucial for various cellular processes, including cell division and intracellular transport .

Mode of Action

1-Methyl Mebendazole inhibits the polymerization of tubulin into microtubules . It binds to the colchicine-sensitive site of tubulin, thus preventing the assembly of microtubules . This disruption of microtubule dynamics leads to the degeneration of the cytoplasmic microtubules, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of tubulin polymerization by 1-Methyl Mebendazole affects several biochemical pathways. It disrupts glucose uptake, a crucial process for the survival and growth of cells . Additionally, it has been found to inhibit the JAK-STAT3 signaling pathway , which plays a vital role in cell proliferation, survival, and differentiation . Furthermore, it can impede the S1P/FAK/vimentin pathway, which is involved in cell migration .

Pharmacokinetics

It is extensively metabolized in the liver and excreted in feces and urine .

Result of Action

The action of 1-Methyl Mebendazole leads to several molecular and cellular effects. It inhibits cell proliferation and migration while promoting apoptosis . It also induces reactive oxygen species (ROS) generation, leading to further cellular damage . In cancer cells, it has been shown to reduce tumor growth and metastatic spread .

Action Environment

The action of 1-Methyl Mebendazole can be influenced by various environmental factors. For instance, hypoxic conditions in the tumor microenvironment can affect the drug’s efficacy . Moreover, genetic factors such as mutations in tubulin or associated proteins could potentially influence the drug’s action and efficacy .

安全和危害

未来方向

Recent works have demonstrated the anticancer properties of Mebendazole . It can penetrate the blood–brain barrier and has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, or invasion/migration . Moreover, several preclinical models and ongoing clinical trials explore the efficacy of Mebendazole in multiple cancers .

属性

IUPAC Name |

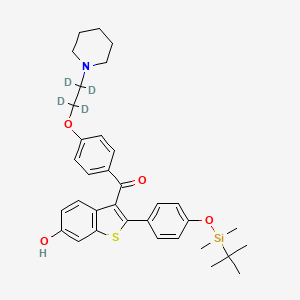

methyl N-(5-benzoyl-1-methylbenzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOKPYARUONDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157361 | |

| Record name | 1-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132119-11-0 | |

| Record name | 1-Methyl mebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132119110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5OOP2R46Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)

![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)